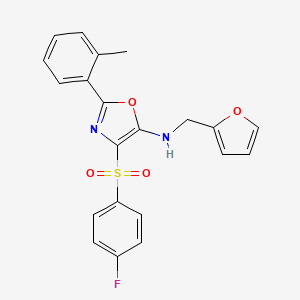

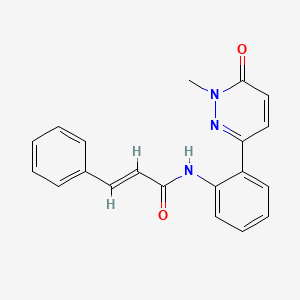

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine, also known as FSOX, is a chemical compound that has gained attention for its potential applications in scientific research. FSOX is a member of the oxazole family of compounds, which are known for their diverse range of biological activities. In

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

Research on compounds with structures similar to 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine has led to developments in fluorescent molecular probes. These probes are designed for solvatochromic dyes indicating solvent polarity through fluorescence, showcasing potential applications in biological sensing and imaging. The incorporation of sulfonyl and oxazole functionalities contributes to strong solvent-dependent fluorescence, useful for studying various biological events and processes (Diwu et al., 1997).

Chemical Sensing

Compounds with sulfonyl and furan moieties have been explored for chemical sensing applications. For instance, a phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group and a phenylsulfonyl chelating site has been developed for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrates turn-on fluorescence for Cd2+, which could be turned off by CN− detection, highlighting the compound's potential in environmental monitoring and safety (Ravichandiran et al., 2020).

Electrolysis and Sulfonyl Compound Synthesis

Sulfonyl aromatic alcohols, which share structural similarities with the targeted compound, have been identified as products of the electrolysis of reactive dyes. This process underlines the relevance of sulfonyl-containing compounds in synthesizing intermediates for further chemical reactions, potentially offering pathways to novel materials or pharmaceuticals (Elizalde-González et al., 2012).

Organic Synthesis and Material Science

The synthesis and characterization of new heterocyclic compounds with oxazole rings containing the 4-(phenylsulfonyl)phenyl moiety have been investigated for their cytotoxicity, suggesting applications in material science and potential pharmaceutical development. Such studies emphasize the role of structural motifs present in 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine in creating compounds with specific biological activities (Apostol et al., 2019).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIODLYLIPZJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2839286.png)

![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2839290.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)

![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)

![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![N-[(3-Ethylphenyl)methyl]-N-(5-oxaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2839300.png)